N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a pyridine ring and a cyclooctathiophene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar thiophene-2-carboxamide derivatives have shown anticancer activity . They have been tested for in vitro cytotoxicity using the MTT assay .
Result of Action
Similar thiophene-2-carboxamide derivatives have shown significant in vitro cytotoxic activity . This suggests that these compounds may have potential as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often includes the formation of the carboxamide group via amidation reactions using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Pyridine derivatives: Known for their broad range of biological activities.
Thiophene derivatives: Widely used in medicinal chemistry for their electronic properties.
Carboxamide compounds: Commonly found in pharmaceuticals due to their ability to form stable interactions with biological targets.
Uniqueness: N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a pyridine ring, a cyclooctathiophene core, and a carboxamide group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-12-13-6-5-9-18-11-13)16-10-14-7-3-1-2-4-8-15(14)21-16/h5-6,9-11H,1-4,7-8,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXRKNMVUPYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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